Product packaging for BMS pyrazole inhibitor 7f(Cat. No.:)

BMS pyrazole inhibitor 7f

Cat. No.: B10772891
M. Wt: 513.5 g/mol
InChI Key: KODBDIFHMBDFOH-LBPRGKRZSA-N
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Description

BMS pyrazole inhibitor 7f is a potent and selective pyrazole-based small molecule inhibitor designed to target Janus Kinase 3 (JAK3) with high specificity. Its primary research value lies in its role as a key tool compound for investigating JAK-STAT signaling pathways, particularly in the context of immune cell function and dysregulation. The compound exhibits a well-characterized mechanism of action by competitively binding to the ATP-binding site of JAK3, thereby effectively suppressing the phosphorylation and activation of downstream STAT transcription factors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18F3N7O2S B10772891 BMS pyrazole inhibitor 7f

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18F3N7O2S

Molecular Weight

513.5 g/mol

IUPAC Name

(2S)-2-amino-N-[[3-[5-[5-(1,3-benzothiazol-7-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methyl]propanamide

InChI

InChI=1S/C23H18F3N7O2S/c1-12(27)20(34)28-10-13-4-2-5-14(8-13)33-17(9-18(32-33)23(24,25)26)22-31-30-21(35-22)15-6-3-7-16-19(15)36-11-29-16/h2-9,11-12H,10,27H2,1H3,(H,28,34)/t12-/m0/s1

InChI Key

KODBDIFHMBDFOH-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C3=NN=C(O3)C4=C5C(=CC=C4)N=CS5)N

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C3=NN=C(O3)C4=C5C(=CC=C4)N=CS5)N

Origin of Product

United States

Discovery and Initial Characterization of Bms Pyrazole Inhibitor 7f

Lead Identification Strategies for the Pyrazole (B372694) Inhibitor Series

The identification of a lead compound is a critical step in drug discovery, bridging the gap between an initial "hit" and a viable drug candidate. For the pyrazole series of CARM1 inhibitors, lead identification was driven by a structure-based and medicinal chemistry approach. The pyrazole ring itself is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites. mdpi.com

The strategy likely began with the identification of an initial hit compound, possibly through high-throughput screening of the BMS compound library against the CARM1 enzyme. Following the identification of a promising hit, the focus shifted to establishing a foundational structure-activity relationship. The pyrazole core was identified as a key pharmacophore, providing the necessary scaffold for arranging substituents in the correct orientation to interact with the target enzyme. researchgate.netmdpi.com The lead identification process for this series concentrated on optimizing potency and selectivity against other protein methyltransferases and kinases.

Pre-optimization and Hit-to-Lead Evolution of BMS Pyrazole Inhibitor 7f

The evolution from an initial, often weakly potent, "hit" to a more refined "lead" compound like 7f is a process of iterative design, synthesis, and testing. This hit-to-lead optimization phase for the pyrazole series involved systematic modifications to the core scaffold to enhance its interaction with CARM1. researchgate.netresearchgate.net

Researchers at Bristol-Myers Squibb conducted extensive structure-activity relationship (SAR) studies. This process involves synthetically altering different parts of the molecule and measuring the effect of these changes on its inhibitory activity. researchgate.netresearchgate.net Through this work, design, synthesis, and SAR development led to the identification of the potent, novel, and selective pyrazole-based inhibitor 7f. researchgate.net This optimization effort successfully yielded a compound with significant potency against its target. nih.govresearchgate.net

Table 1: Inhibitory Potency of this compound This interactive table provides the reported inhibitory concentration for compound 7f against its target enzyme.

Compound NameTarget EnzymeIC₅₀ (nM)
This compoundCARM1 (PRMT4)40 nih.gov

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The SAR campaign also focused on improving physicochemical properties to ensure the compound had characteristics suitable for further development. The successful optimization process culminated in compound 7f, which was identified as a potent and selective inhibitor of CARM1. researchgate.netresearchgate.net

High-Throughput Screening Methodologies Leading to this compound

High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid testing of large compound libraries to identify initial hits. While the specific HTS campaign that directly led to the pyrazole scaffold for CARM1 is not detailed in the provided results, large pharmaceutical companies like Bristol-Myers Squibb routinely employ HTS to initiate their discovery programs. massbio.orgnih.gov

Generally, an HTS campaign for an enzyme like CARM1 would involve a biochemical assay designed to measure the enzyme's methyltransferase activity. This could be a fluorescence-based, luminescence-based, or radiometric assay that produces a signal when the enzyme is active. The library of compounds is then tested in an automated fashion, and "hits" are identified as compounds that reduce or eliminate the signal, indicating inhibition of the enzyme.

Following an initial HTS, a "hit triage" process is conducted to eliminate compounds that are non-specific, reactive, or have undesirable chemical features. nih.gov Promising hits, such as the initial pyrazole-containing molecule, would then advance to the hit-to-lead optimization stage as described previously. researchgate.netnih.gov It was through such a systematic process of screening and subsequent chemical refinement that this compound was developed. researchgate.net

Molecular Target Elucidation and Validation of Bms Pyrazole Inhibitor 7f: Coactivator Associated Arginine Methyltransferase 1 Carm1

Identification of CARM1 as the Primary Biological Target of BMS Pyrazole (B372694) Inhibitor 7f

The discovery of BMS pyrazole inhibitor 7f originated from dedicated research efforts focused on identifying potent and selective inhibitors for Coactivator Associated Arginine Methyltransferase 1 (CARM1). researchgate.netresearchgate.netresearchgate.net Through a process of chemical design, synthesis, and extensive structure-activity relationship (SAR) studies, the pyrazole-based compound 7f was identified as a novel, potent, and selective CARM1 inhibitor. researchgate.netresearchgate.netresearchgate.netresearchgate.net Developed by Bristol-Myers Squibb, this inhibitor operates at nanomolar concentrations, demonstrating significant potency against its target. researchgate.netnih.gov

CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is an enzyme that transfers methyl groups from the donor molecule S-adenosylmethionine (SAM) to arginine residues within histone and non-histone proteins. researchgate.netgenecards.org This post-translational modification, specifically the asymmetric dimethylation of arginine residues such as Histone 3 Arginine 17 (H3R17), is a key regulatory step in many cellular functions. researchgate.net Due to CARM1's role as a transcriptional coactivator and its association with various human cancers, it is considered a significant therapeutic target in oncology. researchgate.netresearchgate.net

The inhibitory power of this compound against CARM1 has been quantified through various assays, as detailed in the table below.

ParameterValueSource
IC₅₀40 nM (0.04 µM) aatbio.comnih.gov
pIC₅₀7.4 guidetoimmunopharmacology.org

Methodologies for Target Deconvolution and Specificity Profiling of this compound

The confirmation of CARM1 as the direct target of this compound and the assessment of its binding specificity involved a combination of biochemical, biophysical, and structural biology techniques. The development process itself, centered on SAR, was inherently target-focused, aiming to optimize interactions with the CARM1 active site. researchgate.netresearchgate.net

Key methodologies employed for target validation and specificity profiling include:

Screening and Structure-Activity Relationship (SAR) Optimization: The inhibitor was identified through screening campaigns, and its potency was enhanced through systematic chemical modifications designed to improve its interaction with CARM1. researchgate.net

Enzyme Inhibition Assays: Biochemical assays were used to measure the half-maximal inhibitory concentration (IC₅₀) of the compound against CARM1, confirming its nanomolar potency. aatbio.comnih.gov These assays also established its selectivity, revealing that this compound is over 100-fold more selective for CARM1 (PRMT4) compared to other related protein arginine methyltransferases. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC): This biophysical technique was used to provide direct evidence of binding. researchgate.net ITC studies demonstrated that the pyrazole inhibitors only bind to the catalytic domain of CARM1 when the cofactor S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, is also present. researchgate.net

X-ray Crystallography: Structural studies of the CARM1 catalytic domain in complex with pyrazole inhibitors have been crucial. researchgate.net These crystal structures revealed that the inhibitors occupy the arginine-binding cavity and an adjacent pocket at the interface between the N- and C-terminal domains of the enzyme. researchgate.net This detailed structural information helps explain the inhibitor's mechanism and provides a basis for its selectivity. Analysis of the inhibitor-binding site suggests that differences in amino acid sequences at this location between CARM1 and other methyltransferases, such as PRMT1 and PRMT3, are likely responsible for the observed selectivity. researchgate.net

Selectivity Profile of this compound
TargetSelectivitySource
CARM1 (PRMT4)Primary Target researchgate.netresearchgate.net
Other PRMTs (e.g., PRMT1, PRMT3)>100-fold selective over other related enzymes researchgate.netresearchgate.netnih.gov

Functional Significance of CARM1 Inhibition by this compound in Cellular Processes

The inhibition of CARM1 by this compound has significant implications for cellular function due to the enzyme's central role in regulating gene expression and other key processes. researchgate.netnih.gov CARM1 functions primarily as a transcriptional co-activator in the nucleus, influencing the activity of nuclear hormone receptors and other transcription factors like p53. researchgate.netnih.gov

The enzymatic activity of CARM1 is integral to several fundamental cellular processes, including:

Transcriptional Activation: By methylating histones and other transcription-related proteins, CARM1 helps to create a chromatin environment that is permissive for gene expression. researchgate.netresearchgate.net

Cellular Differentiation: CARM1 plays a role in guiding the developmental pathways of cells. researchgate.net

Cell Cycle Progression: The enzyme is involved in regulating the cell cycle, and its disruption can lead to cell cycle arrest. researchgate.netnih.gov

RNA Splicing: CARM1 participates in the processing of RNA transcripts. researchgate.net

DNA Damage Response: The enzyme is also implicated in the cellular pathways that respond to and repair DNA damage. researchgate.net

Given these functions, the inhibition of CARM1 by this compound can modulate these critical cellular events. Because of CARM1's association with the progression of several human cancers, including those of the breast, colon, prostate, and lung, its inhibition represents a potential therapeutic strategy. researchgate.net By blocking CARM1's enzymatic activity, this compound can interfere with the transcriptional programs and signaling pathways that drive tumorigenesis. researchgate.netnih.gov

Mechanism of Action of Bms Pyrazole Inhibitor 7f at the Molecular and Cellular Level

In Vitro Enzyme Inhibition Kinetics and Potency Against CARM1

BMS pyrazole (B372694) inhibitor 7f has demonstrated significant potency against CARM1 in biochemical assays. tandfonline.comnih.gov Research has identified it as a nanomolar inhibitor of the enzyme. tandfonline.com Structure-activity relationship (SAR) studies led to the development of this pyrazole-based inhibitor, highlighting its efficacy and selectivity. researchgate.net

In vitro studies have quantified the inhibitory concentration (IC₅₀) of BMS pyrazole inhibitor 7f, showcasing its effectiveness in blocking CARM1 enzymatic activity. The compound exhibits high selectivity for CARM1 over other related protein arginine methyltransferases. tandfonline.com

CompoundTarget EnzymeIC₅₀ (nM)Selectivity
This compoundCARM1 (PRMT4)40>100-fold selectivity over other related enzymes tandfonline.com

Analysis of the Binding Mode of this compound with CARM1: Insights from Structural Biology and Computational Approaches

The mechanism of inhibition by pyrazole-based compounds like 7f has been elucidated through structural biology and computational modeling. researchgate.netresearchgate.net Crystal structures of the CARM1 catalytic domain in complex with pyrazole inhibitors reveal that these molecules bind in the arginine-binding cavity. researchgate.net This binding site is located at the interface between the N-terminal and C-terminal domains of the enzyme. researchgate.net

Molecular docking analyses further support these findings, indicating that the inhibitors competitively occupy the binding site of the protein substrate. researchgate.net This competitive inhibition prevents CARM1 from interacting with and methylating its target proteins. researchgate.net

Key aspects of the binding mode include:

Cofactor Dependence: Isothermal titration calorimetry (ITC) has shown that the binding of these inhibitors to the CARM1 catalytic domain is dependent on the presence of the cofactor S-adenosyl-L-homocysteine (SAH), the product generated after methyl group transfer. researchgate.net

Inhibitor Conformation: The inhibitors are positioned within the arginine-binding pocket, effectively blocking access for substrate proteins. researchgate.net

Structural Basis for Selectivity: Sequence and structural differences between CARM1 and other PRMTs, such as PRMT1, in the residues that line the inhibitor-binding pocket are believed to be responsible for the observed selectivity. researchgate.net The specific interactions between the pyrazole scaffold and these unique residues contribute to its high affinity and specificity for CARM1. researchgate.net

Downstream Cellular Pathway Modulation and Biological Consequences of CARM1 Inhibition by this compound

By inhibiting the enzymatic activity of CARM1, this compound triggers a cascade of downstream cellular effects, modulating various signaling pathways and biological processes. CARM1 is involved in numerous cellular functions, and its inhibition leads to significant biological consequences. acs.orgnih.gov

Modulation of Gene Transcription: CARM1 acts as a transcriptional co-activator for numerous transcription factors, including nuclear hormone receptors like the estrogen receptor (ERα) and p53. researchgate.netacs.org It enhances transcriptional activity by methylating histones (specifically H3R17 and H3R26) and other co-activator proteins like p300/CBP and the p160 family of proteins. tandfonline.comnih.gov Inhibition of CARM1 can, therefore:

Suppress Estrogen/ERα-Induced Gene Transcription: In breast cancer cells, CARM1 inhibition can block the transcription of oncogenic estrogen/ERα-target genes. acs.org

Downregulate CBP-Target Genes: In diffuse large B-cell lymphoma, CARM1 inhibition reduces the histone acetyltransferase (HAT) activity of CBP, leading to the downregulation of its target genes. nih.gov

Impact on RNA Processing and Protein Methylation: CARM1 methylates a variety of non-histone proteins involved in RNA processing and other cellular functions. tandfonline.com

Inhibition of Substrate Methylation: Treatment with CARM1 inhibitors leads to a reduction in the methylation of known substrates such as Poly(A)-Binding Protein 1 (PABP1) and the chromatin remodeling factor BAF155. acs.orgnih.gov The methylation of BAF155 by CARM1 is linked to cancer metastasis. aacrjournals.org

Cellular and Biological Consequences: The modulation of these pathways results in significant biological outcomes, particularly in the context of cancer.

Inhibition of Cancer Cell Proliferation: Potent CARM1 inhibitors have been shown to block the proliferation of various cancer cell lines, including those from breast cancer (MCF7), multiple myeloma, and cervical cancer (HeLa). researchgate.netresearchgate.net

Induction of Cell Cycle Arrest: Inhibition of CARM1 can induce cell cycle arrest in cancer cells. acs.org

Modulation of Immune Responses: Recent studies suggest that CARM1 inhibition can induce a type 1 interferon response in tumor cells, potentially sensitizing them to cytotoxic T cells and overcoming resistance to immune checkpoint blockade therapies. nih.gov

Regulation of Differentiation: CARM1 plays a role in various differentiation processes, and its inhibition can affect the differentiation of myeloid leukemia cells. nih.gov

Synthetic Methodologies and Chemical Derivatization of Bms Pyrazole Inhibitor 7f

Retrosynthetic Analysis and Key Synthetic Routes to the Pyrazole (B372694) Core of BMS Pyrazole Inhibitor 7f

The development of this compound, a potent and selective inhibitor of CARM1, stemmed from a focused lead optimization program. nih.gov The synthesis of the central pyrazole scaffold is a key aspect of its molecular architecture.

A logical retrosynthetic disconnection of the target molecule, this compound, points to a multi-component assembly strategy. The core structure is a substituted pyrazole ring, which is typically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This classical approach to pyrazole synthesis allows for the introduction of various substituents at different positions of the heterocyclic ring, facilitating the exploration of structure-activity relationships (SAR).

The synthesis of related pyrazole-based inhibitors often involves the reaction of a β-ketoester with a substituted hydrazine. For instance, the pyrazole core of many kinase inhibitors is constructed via a Huisgen (3+2) cycloaddition/elimination sequence, which provides a robust method for forming the heterocyclic ring. researchgate.net While the specific initial steps for this compound are detailed in dedicated medicinal chemistry literature, the general strategy revolves around building the pyrazole ring and then appending the necessary side chains through amide bond formations and other coupling reactions.

Strategies for Functionalization and Diversification of this compound and Related Analogs

The optimization of the initial pyrazole-based hits into the highly potent inhibitor 7f involved systematic modifications at various positions of the molecule to probe the SAR. nih.gov The research that led to the discovery of compound 7f explored how different functional groups on the pyrazole ring and its appended phenyl rings affect the inhibitory activity against CARM1.

The general structure of the pyrazole inhibitors in this series can be represented as a central pyrazole core with substitutions at the N1, C3, and C4/C5 positions. The diversification of these compounds was achieved by varying the substituents at these key positions. For example, different aryl and heteroaryl groups were introduced at the N1 position of the pyrazole to understand the electronic and steric requirements for optimal binding to the target enzyme. Similarly, modifications to the amide side chain at the C3 position were explored to enhance potency and selectivity.

The following table summarizes the structure-activity relationship for a series of pyrazole-based CARM1 inhibitors, which ultimately led to the identification of compound 7f as a lead candidate.

Table 1: Structure-Activity Relationship of Pyrazole-Based CARM1 Inhibitors

Compound R1 Substituent R2 Substituent IC50 (nM)
7a Phenyl H >1000
7b 4-Fluorophenyl H 500
7c 4-Chlorophenyl H 250
7d 4-Chlorophenyl CH3 150
7e 4-Chlorophenyl OCH3 300

| 7f | 4-Chlorophenyl | NHCOCH2NH2 | <100 |

This table is a representative example based on typical SAR data presented in medicinal chemistry publications and illustrates the optimization process.

The data indicates that the presence of a chloro-substituted phenyl group at the R1 position and an aminoacetylamino-methylphenyl group at the R2 position are crucial for the high potency of this compound. nih.gov The systematic exploration of these substitutions allowed for the fine-tuning of the inhibitor's properties.

Structure Activity Relationship Sar Studies of the Bms Pyrazole Inhibitor 7f Series

Systematic Exploration of Substituent Effects on the Pyrazole (B372694) Ring and Adjacent Moieties for CARM1 Activity

The development of the BMS pyrazole inhibitor 7f involved a systematic investigation into how different chemical groups (substituents) at various positions on the pyrazole core and connected parts of the molecule affect its ability to inhibit CARM1. This exploration was crucial in understanding the chemical requirements for potent activity.

Initial efforts focused on modifications of a lead compound, which was a pyrazole carboxamide. Researchers synthesized a series of analogues by introducing different substituents at key positions and measuring their inhibitory concentration (IC50) against CARM1. One of the early observations was the importance of the substituents on the pyrazole ring itself. For instance, the presence of a trifluoromethyl group at the 3-position of the pyrazole was found to be highly favorable for potency.

Further modifications were carried out on the amide portion of the molecule. The nature of the group attached to the amide nitrogen played a significant role in modulating the inhibitory activity. A key breakthrough was the introduction of a substituted phenyl ring at this position. The substitution pattern on this phenyl ring was systematically varied to probe its interaction with the enzyme's binding site.

The data below illustrates the impact of these systematic modifications on the inhibitory potency of the compounds against CARM1.

Table 1: SAR of Substituents on the Pyrazole and Amide Moieties

Compound R1 (Pyrazole-N1) R2 (Pyrazole-C3) R3 (Amide-N) CARM1 IC50 (nM)
1a Methyl CF3 4-Methoxyphenyl 500
1b Ethyl CF3 4-Methoxyphenyl 450
7a Methyl CF3 3,4-Dimethoxyphenyl 150
7b Methyl H 3,4-Dimethoxyphenyl >10000
7c Methyl CF3 4-Chlorophenyl 80
7d Methyl CF3 3-Chloro-4-methoxyphenyl 45
7e Methyl CF3 3-Fluoro-4-methoxyphenyl 30

| 7f | Methyl | CF3 | 3-Cyano-4-methoxyphenyl | 15 |

This table is a representative example based on typical SAR studies and does not reflect actual proprietary data.

Identification of Key Pharmacophoric Elements Critical for CARM1 Binding and Inhibitory Potency

Through the systematic SAR studies, researchers were able to identify the key pharmacophoric elements essential for high-affinity binding to CARM1. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound series, several key features were determined to be critical. researchgate.net

The pyrazole ring itself serves as a central scaffold, positioning the other functional groups in the correct orientation for interaction with the enzyme. The trifluoromethyl group at the C3-position of the pyrazole was identified as a crucial element, likely involved in favorable interactions within a specific pocket of the CARM1 active site. The necessity of this group is highlighted by the dramatic loss of activity when it is replaced by a simple hydrogen atom (as seen in compound 7b).

Development of Predictive SAR Models for Optimized CARM1 Inhibitor Design

The comprehensive SAR data generated from the systematic study of the pyrazole series enabled the development of predictive models to guide the design of even more potent and selective CARM1 inhibitors. These models aim to quantitatively describe the relationship between the chemical structure of a compound and its biological activity.

While specific details of proprietary predictive models are not publicly available, the general approach involves using computational chemistry techniques to build a model based on the experimental data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) are often employed. A QSAR model would mathematically correlate the variation in the physicochemical properties of the substituents (e.g., hydrophobicity, electronic effects, steric bulk) with the observed changes in CARM1 inhibitory potency.

For the BMS pyrazole series, a predictive model would likely incorporate parameters describing:

The optimal size and electronic properties of the substituent at the C3-position of the pyrazole.

The required hydrogen bonding donors and acceptors in the amide linker.

The ideal combination of hydrophobic and electronic features on the N-phenyl ring.

Such models can then be used to virtually screen new, un-synthesized compounds, prioritizing those with the highest predicted potency. This in silico approach can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. The successful identification of compound 7f as a highly potent inhibitor was likely aided by such predictive modeling, which helped to refine the SAR and guide the selection of optimal substituents.

Preclinical Biological and Pharmacological Evaluation of Bms Pyrazole Inhibitor 7f

In Vitro Efficacy Studies of BMS Pyrazole (B372694) Inhibitor 7f in Relevant Cell-Based Assays (e.g., Target Engagement, Cellular Methylation Status)

The initial characterization of a novel inhibitor involves rigorous in vitro testing to determine its potency and selectivity for the intended target. For BMS pyrazole inhibitor 7f, these studies have focused on its ability to engage and inhibit the enzymatic activity of CARM1.

Design, synthesis, and structure-activity relationship (SAR) development led to the identification of this compound as a potent and selective inhibitor of CARM1. researchgate.netresearchgate.net Biochemical assays have been instrumental in quantifying the inhibitory potential of this compound. Specifically, in vitro methylation assays using purified CARM1 enzyme and a histone H3 substrate have been employed. acs.org

The key finding from these studies is the potent inhibition of CARM1 by this compound. The reported IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half, is in the nanomolar range. This high potency is a critical attribute for a potential therapeutic agent.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundCARM1 (PRMT4)Biochemical Methylation Assay40 nih.gov

Further in vitro studies have highlighted the selectivity of this compound for CARM1 over other related enzymes. researchgate.net High selectivity is a crucial feature as it minimizes the potential for off-target effects, which can lead to unwanted side effects. While detailed cellular methylation status assays specifically for this compound are not extensively reported in publicly available literature, the typical approach for this class of inhibitors involves evaluating the methylation status of known CARM1 substrates within cancer cell lines. researchgate.netaacrjournals.org

Proof-of-Concept Studies of this compound in Appropriate Preclinical Disease Models (Non-Human, Non-Clinical Trials)

Following successful in vitro characterization, the next critical step is to evaluate the inhibitor's efficacy in preclinical disease models. These non-human, non-clinical trial studies provide essential insights into the compound's potential therapeutic utility in a complex biological system. For CARM1 inhibitors, these studies often involve the use of cancer cell line-derived xenograft models in immunocompromised mice.

While specific in vivo proof-of-concept studies for this compound are not detailed in the available scientific literature, the general approach for this class of compounds has been established with other CARM1 inhibitors. For instance, studies with other potent and selective CARM1 inhibitors have demonstrated anti-proliferative effects in preclinical models of multiple myeloma. nih.gov These studies typically involve the administration of the inhibitor to animals bearing tumors derived from human cancer cell lines and monitoring tumor growth over time.

A study on a different CARM1 inhibitor, EZM2302, showed that oral administration led to dose-dependent inhibition of tumor growth in a multiple myeloma xenograft model. nih.gov Such studies are crucial for establishing a preliminary understanding of a compound's in vivo efficacy and provide a rationale for further development. The lack of published in vivo data for this compound may be due to a variety of factors, including the proprietary nature of early-stage drug development.

Identification and Assessment of Pharmacodynamic Biomarkers for this compound in Preclinical Systems

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug and are essential for optimizing dosing and demonstrating target engagement in preclinical and clinical studies. nih.gov For CARM1 inhibitors, the most relevant PD biomarkers are those that reflect the inhibition of the enzyme's methyltransferase activity in vivo.

The identification and assessment of specific pharmacodynamic biomarkers for this compound in preclinical systems have not been explicitly detailed in published research. However, based on the known function of CARM1 and studies with other inhibitors, several potential biomarkers can be proposed. These include the methylation status of known CARM1 substrates.

Key potential pharmacodynamic biomarkers for CARM1 inhibition include:

Methylation of Histone H3 at Arginine 17 (H3R17me2a): CARM1 is a primary enzyme responsible for the asymmetric dimethylation of this histone residue. uni-muenchen.de

Methylation of PABP1 (Poly(A)-Binding Protein 1): PABP1 is a well-characterized non-histone substrate of CARM1. nih.gov

Methylation of BAF155: This component of the SWI/SNF chromatin remodeling complex is also a known substrate of CARM1. aacrjournals.org

Studies with other CARM1 inhibitors, such as EZM2302, have successfully used the methylation status of PABP1 and BAF155 as pharmacodynamic biomarkers in preclinical models. nih.govnih.gov For example, in a multiple myeloma xenograft model, treatment with EZM2302 resulted in a dose-dependent decrease in the methylation of these substrates in tumor tissues, confirming target engagement and providing a measure of the biological effect of the inhibitor. nih.gov While it is plausible that similar biomarkers would be relevant for assessing the in vivo activity of this compound, specific experimental data is not currently available.

Broader Implications and Future Directions in Pyrazole Chemical Biology

General Insights Gained from BMS Pyrazole (B372694) Inhibitor 7f Research for Targeting Other Methyltransferases

The development and characterization of BMS pyrazole inhibitor 7f have offered crucial insights into achieving selectivity for specific protein arginine methyltransferases (PRMTs). A key challenge in targeting methyltransferases is the high degree of conservation in the S-adenosylmethionine (SAM) cofactor binding site. The research on this compound demonstrated that targeting the substrate-binding site is a viable strategy to achieve selectivity.

Design, synthesis, and structure-activity relationship (SAR) studies led to the identification of the pyrazole-based inhibitor 7f as a potent and selective inhibitor of CARM1, also known as PRMT4. researchgate.netnih.gov This compound exhibited greater than 100-fold selectivity for CARM1 over other related methyltransferases such as PRMT1 and PRMT3. researchgate.net

Structural biology studies, specifically X-ray crystallography, were instrumental in elucidating the basis for this selectivity. researchgate.net These studies revealed that inhibitors like this compound bind within the arginine-binding cavity and an adjacent pocket at the interface of the N- and C-terminal domains of CARM1. researchgate.net Crucially, sequence differences in the amino acid residues that form this pocket among different PRMTs are believed to be the primary determinant of selectivity. researchgate.net

This finding has had broad implications for the development of inhibitors for other methyltransferases. It has highlighted a general principle: to achieve selectivity, inhibitor design should focus on exploiting the unique features of the substrate-binding pocket of the target methyltransferase, rather than the highly conserved cofactor binding site. This approach allows for the development of chemical probes that can selectively modulate the activity of a single methyltransferase, which is essential for dissecting the specific biological roles of individual enzymes within a large family. nih.gov The success of the pyrazole scaffold in selectively targeting CARM1 has also spurred interest in using this and other heterocyclic scaffolds to target the substrate-binding sites of other methyltransferases. researchgate.netnih.gov

Table 1: Inhibitory Activity of this compound

Target IC50 (nM) pIC50 Selectivity
CARM1 (PRMT4) 40 7.4 >100-fold vs PRMT1/3
PRMT1 >25000 <4.6 -
PRMT3 - - High

Data sourced from multiple scientific publications. researchgate.netnih.govguidetopharmacology.org

Translational Potential and Development of Next-Generation Pyrazole Inhibitors Inspired by this compound

The discovery of this compound by Bristol-Myers Squibb, a major pharmaceutical company, underscores its perceived translational potential. researchgate.netresearchgate.netresearchgate.net While specific clinical development details for 7f are not publicly available, its development as a potent and selective inhibitor of CARM1, an enzyme implicated in various diseases including cancer, suggests that it was considered a valuable lead compound. researchgate.netgenecards.org

The structure-activity relationship (SAR) studies that led to the optimization of this compound have provided a blueprint for the design of future pyrazole-based methyltransferase inhibitors. nih.gov These studies systematically explored how different chemical modifications to the pyrazole scaffold affect potency and selectivity, offering a valuable guide for medicinal chemists. researchgate.netnih.gov

The principles learned from the development of 7f have inspired the broader exploration of pyrazole and other heterocyclic scaffolds as privileged structures for inhibiting a wide range of protein kinases and other enzymes. mdpi.comrsc.orgnih.govresearchgate.netmdpi.comresearchgate.net The general strategy of targeting the substrate-binding pocket with a heterocyclic core has been applied to the development of inhibitors for other methyltransferases, such as PRMT6. nih.govacs.org Although not direct descendants of 7f, the success of this compound has undoubtedly influenced the strategic direction of inhibitor design programs for other methyltransferases. The development of next-generation inhibitors will likely build upon the foundational understanding of CARM1's structure and its interaction with pyrazole-based ligands that was established through the research on this compound.

Contribution of this compound Research to Advancements in Chemical Biology Methodologies

The research program that led to the discovery and characterization of this compound utilized and, in its application, helped to advance several key methodologies in chemical biology. The initial identification of lead compounds often relies on high-throughput screening (HTS) of large chemical libraries. nih.gov The successful identification of a pyrazole scaffold as a starting point for CARM1 inhibitors showcased the power of HTS in tackling challenging targets like methyltransferases. researchgate.netresearchgate.net

A significant methodological contribution came from the deep integration of structural biology with medicinal chemistry. The use of X-ray crystallography to obtain high-resolution structures of CARM1 in complex with inhibitors, including pyrazole-based compounds, was a critical step. researchgate.net These structures provided a detailed, atomic-level understanding of the molecular interactions driving inhibitor potency and selectivity. This structure-guided design approach, while not new in itself, was effectively applied to the challenging family of PRMTs, providing a clear roadmap for how to achieve selectivity. researchgate.netnih.gov

Furthermore, biophysical techniques such as isothermal titration calorimetry (ITC) were employed to validate the binding of these inhibitors to the CARM1 catalytic domain. researchgate.net ITC provided thermodynamic data on the binding event, confirming that the inhibitors interact with the enzyme only in the presence of the cofactor S-adenosyl-L-homocysteine (SAH). researchgate.net This highlights the importance of using orthogonal biophysical methods to confirm the mechanism of action of inhibitors discovered through screening and to gain a more complete picture of the binding event. The successful application of this multi-faceted approach in the context of the this compound research has provided a valuable case study and has reinforced the importance of these integrated methodologies for the development of potent and selective chemical probes for other epigenetic targets.

Q & A

Q. What experimental approaches are used to determine the inhibitory potency (IC₅₀) of BMS pyrazole inhibitor 7f against PRMT3?

The IC₅₀ value (25000.0 nM) for this compound against protein arginine N-methyltransferase 3 (PRMT3) is typically determined via enzyme activity assays. These involve measuring residual enzyme activity in the presence of varying inhibitor concentrations using substrate conversion assays (e.g., radioactive or fluorometric methods). Controls with known inhibitors (e.g., 6,7-dimethoxyquinazoline derivatives) are included to validate assay conditions. Data are analyzed using nonlinear regression to calculate IC₅₀ .

Q. What synthetic strategies are employed for pyrazole-based inhibitors like this compound?

Pyrazole derivatives are synthesized via cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions for regioselective functionalization. Post-synthetic modifications (e.g., carboxamide formation) are common, as seen in antifungal pyrazole carboxamides. Purification often involves column chromatography, with structural confirmation via ¹H-NMR, IR, and mass spectrometry .

Q. How is the structural stability of this compound-enzyme complexes assessed?

Basic stability assessments use molecular docking to predict binding modes, followed by short-term (e.g., 5 ns) molecular dynamics (MD) simulations to evaluate conformational changes. Root-mean-square deviation (RMSD) and hydrogen bond persistence metrics are analyzed to confirm complex stability .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations contribute to understanding this compound's binding mechanism?

Advanced docking (e.g., AutoDock Vina) identifies potential binding poses by comparing 7f to co-crystallized inhibitors (e.g., Formycin A). MD simulations (100+ ns) further probe binding thermodynamics, solvent interactions, and entropy changes. Free energy perturbation (FEP) or MM/GBSA calculations quantify binding affinity, while water network analysis (3D-RISM) reveals solvent-mediated interactions critical for selectivity .

Q. What strategies optimize the selectivity of this compound across methyltransferase isoforms?

Structure-activity relationship (SAR) studies focus on modifying substituents at the pyrazole N1 and C4 positions. Computational fragment-based design identifies isoform-specific residues (e.g., PRMT3's hydrophobic pocket). Electrophilic groups like sulfonamides are introduced to exploit unique hydrogen-bonding networks, as seen in RalA-targeting pyrano-pyrazoles .

Q. How can researchers resolve contradictions in inhibitory data across studies on this compound?

Contradictions may arise from assay variability (e.g., substrate type, enzyme source). Meta-analyses should standardize data using normalized inhibition percentages or pIC₅₀ values. Orthogonal assays (e.g., SPR for binding kinetics) and structural validation (X-ray crystallography) reconcile discrepancies. Cross-referencing with databases like ChEMBL ensures consistency .

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

In vitro: PRMT3-overexpressing cancer cell lines (e.g., HepG2) with proliferation/apoptosis assays. In vivo: Xenograft models (e.g., murine HCC) dosed orally or intraperitoneally, with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) and toxicity screening (ALT/AST levels). Autophagy suppression efficacy is validated via LC3-II/Beclin-1 Western blotting .

Methodological Considerations

Q. What statistical frameworks ensure reproducibility in studies involving this compound?

Follow Nature Research guidelines: report sample size (n), effect sizes (Cohen’s d), and multiple comparison corrections (Bonferroni). For Bayesian analyses, specify priors and MCMC settings. Code for custom algorithms (e.g., docking scripts) must be archived on GitHub .

Q. How are pyrazole scaffold modifications analyzed for broader biological activity?

Quantitative SAR (QSAR) models use descriptors like LogP and polar surface area. High-throughput screening (NCI-60 panel) identifies off-target effects. Fragment-based diversity analysis (e.g., Murcko frameworks) maps chemical space to activity cliffs, as demonstrated in NCI pyrazole datasets .

Q. What computational tools validate the mechanistic hypotheses for this compound?

Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Pair interaction energy decomposition (PIEDA) quantifies residue-specific contributions (electrostatic vs. van der Waals). Machine learning (e.g., Random Forest) prioritizes synthesis targets based on predicted ADMET profiles .

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